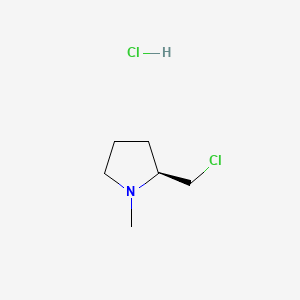
(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group into the molecule. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used, and the reactions may require acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed, usually under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones.
科学的研究の応用
(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in biochemical studies to probe the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
(s)-2-(chloromethyl)-1-methylpiperidine hydrochloride: Similar in structure but with a six-membered ring instead of a five-membered ring.
(s)-2-(chloromethyl)-1-methylazetidine hydrochloride: Similar but with a four-membered ring.
(s)-2-(chloromethyl)-1-methylpyridine hydrochloride: Similar but with a nitrogen atom in the aromatic ring.
Uniqueness
(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is unique due to its specific ring size and chiral center, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
67824-38-8 |
|---|---|
分子式 |
C6H13Cl2N |
分子量 |
170.08 g/mol |
IUPAC名 |
(2S)-2-(chloromethyl)-1-methylpyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChIキー |
JMYYNTRVGBDWDB-RGMNGODLSA-N |
SMILES |
CN1CCCC1CCl.Cl |
異性体SMILES |
C[NH+]1CCC[C@H]1CCl.[Cl-] |
正規SMILES |
C[NH+]1CCCC1CCl.[Cl-] |
Key on ui other cas no. |
67824-38-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















